6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Description
Protonation States
- Free Base :
- The carboxylic acid exists as -COOH (protonated) or -COO⁻ (deprotonated), depending on pH.
- The imidazole nitrogen remains neutral (N–H).
- Hydrochloride Salt :
- The carboxylic acid is fully protonated (-COOH), and the imidazole nitrogen is protonated (N⁺–H), forming a stable salt.
Tautomeric Equilibrium
No significant tautomerism is observed in the imidazole ring due to the methyl substituents at positions 6 and 7, which restrict rotational flexibility. The carboxylic acid group’s protonation state dominates the compound’s reactivity and stability.
Comparative Analysis of Free Base vs. Hydrochloride Salt Forms
Physicochemical Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₁ClN₂O₂ |
| Molecular Weight | 190.20 g/mol | 226.66 g/mol |
| Solubility | Poor in water, soluble in DMSO | Highly soluble in water |
| Stability | Prone to decomposition at high pH | Enhanced stability in acidic media |
Spectroscopic Signatures
- Infrared (IR) Spectroscopy :
- Free base: C=O stretch at ~1700 cm⁻¹ (carboxylic acid).
- Hydrochloride: Broad O–H stretch at ~2500–3000 cm⁻¹ (protonated -COOH).
- Nuclear Magnetic Resonance (NMR) :
- Hydrochloride: Deshielded proton signals for the N–H and -COOH groups.
Key Identifiers and Metadata
Table 2: Chemical Identifiers
Properties
IUPAC Name |
6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-6-3-9-11-8(10(13)14)5-12(9)4-7(6)2;/h3-5H,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEODLJUNIVYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid moiety and methyl substituents undergo selective oxidation under controlled conditions.
-
Mechanistic Insight : Oxidation of the methyl group at position 7 proceeds via radical intermediates in the presence of H<sub>2</sub>O<sub>2</sub>, forming hydroxylated derivatives. Stronger oxidants like KMnO<sub>4</sub> decarboxylate the acid group while oxidizing adjacent methyl substituents .
Reduction Reactions
The imidazo[1,2-a]pyridine core is susceptible to reductive modifications.
-
Selectivity : LiAlH<sub>4</sub> preferentially reduces the carboxylic acid to a hydroxymethyl group without altering the heterocyclic ring .
Substitution Reactions
Electrophilic substitution occurs at electron-rich positions of the aromatic system.
Halogenation
| Reagent | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Br<sub>2</sub> | DCM, FeCl<sub>3</sub>, 25°C | C3 | 3-Bromo-6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | 81% |
Nitration
| Reagent | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 30 min | C8 | 8-Nitro-6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | 73% |
-
Regioselectivity : Halogenation favors the C3 position due to directing effects of the pyridine nitrogen, while nitration occurs at C8 under kinetic control .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for structural diversification.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, microwave | 6,7-Dimethyl-2-(aryl |
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine, including 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride, exhibit significant antibacterial and antifungal properties. Studies have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
- Anti-Tuberculosis Activity : Recent developments in the field have highlighted the compound's activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure-activity relationship has been explored to enhance its effectiveness as a therapeutic agent against these resistant strains .
- Cancer Research : The imidazo[1,2-a]pyridine scaffold has been investigated for its anti-cancer properties. Compounds within this class are being studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Toxicological Studies
Toxicological assessments of 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride reveal it as harmful if ingested and a skin irritant. The compound is classified under several hazard categories, including acute toxicity and skin irritation . Understanding these properties is crucial for safe handling and application in research.
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives of 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid assessed their antimicrobial activity using disc diffusion methods. Results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .
Case Study 2: Anti-Tuberculosis Research
In a recent investigation into the anti-tuberculosis properties of imidazo[1,2-a]pyridine analogues, researchers found that modifications to the basic structure significantly enhanced activity against MDR-TB strains. The study emphasized the importance of structural variations in optimizing therapeutic efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In the context of its antituberculosis activity, it is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
While direct pharmacological or functional data for 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride are scarce, structural analogs from pesticide and agrochemical literature provide insights into key differences (Table 1).
Table 1: Structural and Functional Comparison with Selected Analogs
Key Observations:
Structural Features: The target compound’s imidazo[1,2-a]pyridine core distinguishes it from triazoxide’s benzotriazine and quinmerac’s quinoline scaffolds. Triazoxide and quinmerac feature halogen (chloro) substituents, which are common in agrochemicals for enhancing bioactivity and stability .
Functional Roles :
- Unlike triazoxide (fungicidal) and quinmerac (herbicidal), the target compound lacks documented pesticidal activity. Its role as a synthetic intermediate suggests utility in medicinal chemistry rather than direct agrochemical use.
Availability :
- The discontinued status of 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride contrasts with the continued commercial presence of pesticidal analogs like triazoxide and quinmerac, which remain relevant in agricultural markets .
Notes and Limitations
Data Gaps : Direct comparative studies (e.g., pharmacokinetic or toxicity profiles) between the target compound and analogs are absent in the provided evidence. Structural comparisons are inferred from substituent analysis and application contexts.
Scope of Analogs : The compounds listed in Table 1 are selected based on shared heterocyclic frameworks or functional groups but differ significantly in biological targets and industrial roles.
Synthetic Relevance : The discontinuation of the target compound highlights challenges in sourcing specialized building blocks, necessitating alternative synthetic routes or substitutes for ongoing research.
Biological Activity
6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS No. 2309466-46-2) is a heterocyclic compound with significant biological activity. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit potent antimicrobial activities. Specifically, studies have shown that 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has demonstrated effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB) .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have highlighted its potential to inhibit the proliferation of cancer cell lines. For instance, structural modifications in similar compounds have shown enhanced activity against cancer cells by targeting specific molecular pathways .
The mechanism by which 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its biological effects is believed to involve the inhibition of key enzymes and receptors involved in disease pathways. For example, certain derivatives have been identified as inhibitors of QcrB in Mycobacterium tuberculosis, which is crucial for ATP synthesis and bacterial survival .
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that this compound exhibits favorable properties such as high plasma protein binding and acceptable metabolic stability in liver microsomes . However, further research is necessary to fully understand its toxicity profile and therapeutic window.
Case Studies
- Anti-Tuberculosis Activity : A study investigated a series of imidazo[1,2-a]pyridine derivatives for their anti-TB activity. Compounds similar to 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid were found to be more effective than traditional treatments like isoniazid against resistant strains .
- Anticancer Efficacy : Another study focused on the synthesis and evaluation of novel imidazo[1,2-a]pyridine carboxamide derivatives showed that specific modifications could lead to significantly enhanced anticancer activity compared to existing therapies .
Data Table: Biological Activities
Q & A
Q. What safety protocols are critical for handling this compound in aqueous environments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
